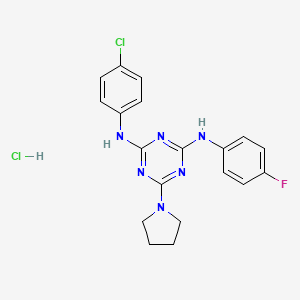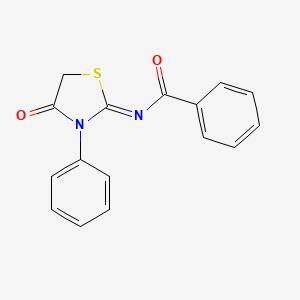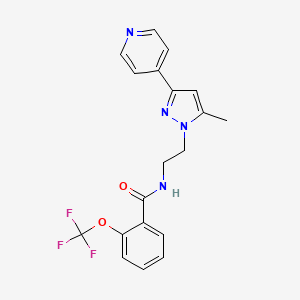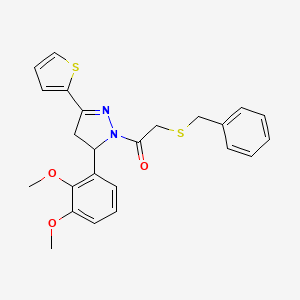
2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C24H24N2O3S2 and its molecular weight is 452.59. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensor for Metal Ion Detection
One significant application of related pyrazoline derivatives is as a fluorescent chemosensor for metal ion detection. Specifically, these compounds have been utilized for the selective detection of Fe3+ ions in solution. The chromophore's ability to undergo micellization makes it a probe for determining the critical micelle concentration of surfactants such as CTAB and SDS. This application highlights the compound's potential in environmental monitoring and analytical chemistry (Salman A. Khan, 2020).
Antimicrobial Applications
Another research avenue explores the synthesis of pyrazolinyl bromophenylthiazoles derivatives, including a stepwise reaction design. These derivatives have been tested for their antimicrobial efficacy against S. aureus (a gram-positive bacterium) and E. coli (a gram-negative bacterium), utilizing spectroscopic techniques for structure elucidation. This finding underscores the potential for developing new antimicrobial agents based on the pyrazoline core structure (F. Hawaiz, 2018).
Antioxidant, Anti-inflammatory, and Antimicrobial Agents
Research has also delved into the synthesis of a novel series of pyrazole chalcones, derived from the reaction of related compounds, demonstrating promising anti-inflammatory, antioxidant, and antimicrobial activities. These compounds, including 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, have shown significant inhibitory effects on TNF-alpha and IL-6, alongside antimicrobial efficacy against various pathogenic bacteria and fungi. This study opens avenues for the development of new drugs targeting inflammatory diseases and infections (B. Bandgar et al., 2009).
Synthesis of Heteroaromatic Compounds
Moreover, the compound's structural motif has been instrumental in the rhodium-catalyzed phenylthiolation of heteroaromatic compounds, leading to the efficient conversion of heteroaromatic C–H bonds into C–S bonds. This method highlights the compound's role in facilitating modifications of heteroaromatic bases, critical for pharmaceutical chemistry and material science (M. Arisawa et al., 2011).
Optical Properties and Solvatochromism
The optical properties of pyrazoline derivatives have been extensively studied, demonstrating significant solvatochromism. This phenomenon, where a compound's fluorescence emission shifts with solvent polarity, is crucial for understanding the photophysical behavior of these molecules. Such properties are invaluable in the development of optical sensors and materials with tailored photophysical properties (Mohie E. M. Zayed & Parveen Kumar, 2019).
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S2/c1-28-21-11-6-10-18(24(21)29-2)20-14-19(22-12-7-13-31-22)25-26(20)23(27)16-30-15-17-8-4-3-5-9-17/h3-13,20H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATZNLSLCJCITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSCC3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

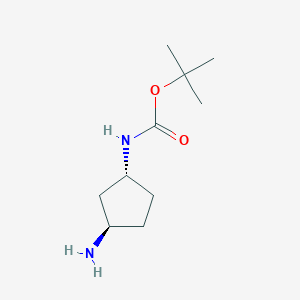
![8-allyl-3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559457.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2559458.png)
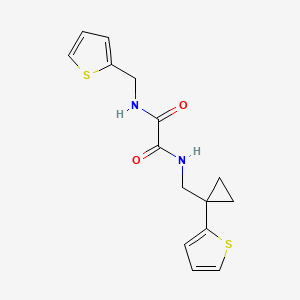
![2-Chloro-N-[2-[(2,4-dimethylphenyl)sulfonylamino]-1-phenylethyl]propanamide](/img/structure/B2559460.png)
![3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2559462.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)
![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)
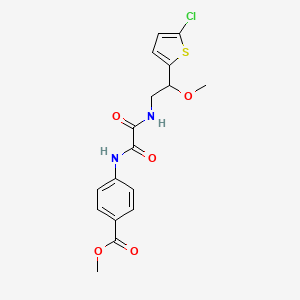
![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2559469.png)
![Ethyl 4-{3-[(4-fluorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2559472.png)
